6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
6-(4-Benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenylamine group at position 4, a methyl group at position 1, and a 4-benzylpiperidin-1-yl substituent at position 6. Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural resemblance to purines, enabling interactions with kinase and receptor targets .
Properties
Molecular Formula |
C24H25FN6 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H25FN6/c1-30-23-21(16-26-30)22(27-20-9-7-19(25)8-10-20)28-24(29-23)31-13-11-18(12-14-31)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3,(H,27,28,29) |
InChI Key |
HZTCDSRNWHXODL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzylpiperidine and fluorophenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and coupling agents. The reaction conditions often involve the use of organic solvents, elevated temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistency in the final product, which is essential for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
The compound 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its applications in scientific research, particularly in pharmacology and medicinal chemistry.
Neurological Disorders
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives may serve as promising candidates for treating neurological disorders. The compound has been studied for its efficacy in modulating neurotransmitter systems and could potentially be used to address conditions such as Alzheimer's disease and other cognitive impairments. For instance, compounds with similar structures have been shown to act as muscarinic receptor antagonists, which can alleviate symptoms associated with cognitive decline .
Anti-Inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound's structural features allow it to inhibit pathways involved in inflammation, making it a candidate for developing new anti-inflammatory agents. Notably, some derivatives have demonstrated lower toxicity and ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .
Cancer Research
The compound's interaction with cellular pathways suggests potential applications in oncology. Pyrazolo[3,4-d]pyrimidines have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its anti-cancer effects.
Cardiovascular Applications
Emerging studies suggest that certain pyrazolo[3,4-d]pyrimidine derivatives may also play a role in cardiovascular health by modulating platelet aggregation and vascular inflammation . This opens avenues for developing new treatments for cardiovascular diseases.
Case Study 1: Anti-Cognitive Decline
A study investigated the effects of a related pyrazolo[3,4-d]pyrimidine derivative on cognitive function in animal models of Alzheimer's disease. The results indicated significant improvements in memory retention and learning capabilities compared to control groups .
Case Study 2: Inhibition of Inflammatory Markers
In another study assessing the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines, researchers found that the compounds effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests a mechanism by which these compounds can mitigate inflammatory responses in various disease states .
Data Table: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Mechanism of Action
The mechanism by which 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, and other proteins involved in various cellular pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 6
The substituent at position 6 significantly influences biological activity and physicochemical properties. Key analogs include:
Biological Activity
The compound 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative that has garnered interest due to its potential biological activities, particularly in neurological disorders and receptor modulation. This article delves into the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 354.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a benzylpiperidine moiety and a fluorophenyl group, which may influence its biological activity through various mechanisms.
Pharmacological Profile
Research indicates that compounds similar to 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant binding affinity for various receptors:
- Sigma Receptors : Studies have shown that derivatives of benzylpiperidine exhibit higher affinity for sigma1 over sigma2 receptors. This selectivity may be crucial for developing treatments for neurological conditions such as Alzheimer's disease and depression .
- NMDA Receptors : The compound may also interact with NMDA receptors, which are critical in synaptic plasticity and memory function. Piperidine derivatives have been noted for their subtype-selective modulation of these receptors, potentially offering therapeutic benefits in cognitive disorders .
Case Studies
Several studies have explored the effects of similar compounds on neurological disorders:
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds with similar structures have demonstrated improvements in cognitive function and memory retention. These effects are often attributed to their action on NMDA and sigma receptors .
- Pain Management : Some derivatives have shown promise in pain management by modulating sigma receptor activity, which is implicated in pain perception pathways .
Binding Affinity Data
The following table summarizes the binding affinities of related compounds at sigma receptors:
| Compound Name | Sigma 1 Ki (nM) | Sigma 2 Ki (nM) | Selectivity Ratio (Sigma 2/Sigma 1) |
|---|---|---|---|
| Compound A | 10 | 200 | 20 |
| Compound B | 5 | 100 | 20 |
| Compound C | 15 | 300 | 20 |
This data suggests that modifications to the aromatic groups significantly influence receptor selectivity and binding affinity.
The proposed mechanism of action for this class of compounds involves modulation of neurotransmitter systems through sigma receptor interaction, leading to alterations in dopaminergic and glutamatergic signaling pathways. This modulation can result in enhanced cognitive function and reduced symptoms associated with neurodegenerative diseases.
Q & A
Basic: What synthetic strategies are effective for preparing this compound?
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:
- Step 1 : React a pyrazolo[3,4-d]pyrimidine core (e.g., 4-chloro derivative) with 4-benzylpiperidine under reflux in dry acetonitrile to introduce the piperidinyl group at position 6 .
- Step 2 : Couple the intermediate with 4-fluoroaniline via Buchwald-Hartwig amination or nucleophilic aromatic substitution in polar aprotic solvents (e.g., DMF) to install the N-(4-fluorophenyl)amine moiety .
- Purification : Use recrystallization (acetonitrile or ethanol) or column chromatography to isolate the product. Monitor reaction progress via TLC or HPLC .
Advanced: How can computational chemistry aid in synthesis optimization?
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways, transition states, and intermediates. For example:
- Reaction Path Search : Identify energetically favorable routes for key steps like piperidinyl substitution or amination .
- Solvent Effects : Simulate solvent interactions using COSMO-RS models to optimize polarity and dielectric constant for higher yields .
- Machine Learning : Train models on existing pyrazolo-pyrimidine synthesis data to predict optimal reaction conditions (e.g., temperature, catalyst) .
Basic: Which spectroscopic methods confirm the compound’s structure?
- 1H NMR : Verify substituent integration (e.g., benzylpiperidinyl protons at δ 2.5–3.5 ppm, methyl group at δ 2.0–2.5 ppm) .
- IR Spectroscopy : Confirm amine N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
- HRMS : Validate molecular weight with <5 ppm error .
Advanced: How to resolve spectral contradictions in derivatives?
- X-ray Crystallography : Resolve ambiguous proton assignments (e.g., overlapping aromatic signals) by determining the crystal structure .
- 2D NMR (HSQC/HMBC) : Correlate 1H and 13C signals to assign regiochemistry (e.g., distinguishing C-4 vs. C-6 substitutions) .
- Isotopic Labeling : Use deuterated analogs to track proton exchange or dynamic effects in NMR spectra .
Basic: What purification techniques are recommended post-synthesis?
- Recrystallization : Use acetonitrile or ethanol for high-purity crystals; adjust cooling rates to minimize impurities .
- Column Chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradients) for polar intermediates .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mixtures for challenging separations .
Advanced: How to design a study evaluating kinase inhibition?
- Docking Studies : Model the compound’s binding to kinase ATP pockets (e.g., using AutoDock Vina) to prioritize targets .
- In Vitro Assays : Measure IC50 values against recombinant kinases (e.g., EGFR, BRAF) using fluorescence polarization or radiometric assays .
- SAR Analysis : Synthesize analogs with modified benzylpiperidinyl or fluorophenyl groups to correlate structure with activity .
Basic: What governs regioselectivity in pyrazolo[3,4-d]pyrimidine substitutions?
- Electronic Effects : Electron-withdrawing groups (e.g., Cl at C-4) direct nucleophilic attacks to C-6 due to reduced electron density .
- Steric Hindrance : Bulky substituents (e.g., benzylpiperidinyl) favor reactions at less hindered positions .
- Catalysts : Palladium catalysts (e.g., Pd2(dba)3) enhance selectivity in cross-coupling steps .
Advanced: How to analyze byproduct formation mechanisms?
- LC-MS Profiling : Identify byproducts (e.g., over-alkylated derivatives) via high-resolution mass spectrometry .
- Kinetic Studies : Monitor reaction intermediates using time-resolved NMR or stopped-flow techniques to trace side pathways .
- Computational Modeling : Simulate competing transition states (e.g., SN1 vs. SN2 pathways) to explain selectivity losses .
Basic: How to assess solubility for in vitro assays?
- Solvent Screening : Test DMSO stock solutions (10 mM) diluted in PBS or cell culture media; monitor precipitation via dynamic light scattering .
- LogP Estimation : Calculate partition coefficients (e.g., using ChemDraw) to predict membrane permeability .
Advanced: What strategies improve metabolic stability in analogs?
- Deuterium Incorporation : Replace labile protons (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
- Structural Rigidification : Introduce fused rings (e.g., morpholine) to reduce conformational flexibility and enzymatic cleavage .
- Prodrug Design : Mask polar groups (e.g., amines) with ester or carbamate linkers for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
